TrxR-IN-3

Thioredoxin Reductase Cancer Redox Biology Enzyme Inhibition

Researchers investigating redox biology often face irreproducible results from generic TrxR inhibitors with uncharacterized SAR. TrxR-IN-3 is a precisely optimized benzylidenecyclohexenone derivative that solves this through defined pharmacology: - 12-fold more potent TrxR inhibition (IC50 0.12 µM) vs. piperlongumine, with a 0.59 µM IC50 in MDA-MB-231 cells. - Equipotent in multidrug-resistant KB-VIN cells (IC50 0.84 µM), unlike standard inhibitors. - Validated in vivo with 63.3% tumor reduction in xenograft models (25 mg/kg). Supplied with full analytical documentation to ensure lot-to-lot consistency.

Molecular Formula C14H11F3O2
Molecular Weight 268.23 g/mol
Cat. No. B12398293
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameTrxR-IN-3
Molecular FormulaC14H11F3O2
Molecular Weight268.23 g/mol
Structural Identifiers
SMILESC1CC(=CC2=CC=C(C=C2)OC(F)(F)F)C(=O)C=C1
InChIInChI=1S/C14H11F3O2/c15-14(16,17)19-12-7-5-10(6-8-12)9-11-3-1-2-4-13(11)18/h2,4-9H,1,3H2/b11-9+
InChIKeyURYRNEUOPCZISV-PKNBQFBNSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

TrxR-IN-3: A Potent Thioredoxin Reductase Inhibitor


TrxR-IN-3 (CAS 2445565-58-0), also known as Compound 2c, is a small-molecule benzylidenecyclohexenone derivative that acts as a covalent inhibitor of thioredoxin reductase (TrxR) [1]. It was identified through a medicinal chemistry optimization campaign of the natural product piperlongumine (PL) and exhibits significantly enhanced potency against TrxR and multiple human cancer cell lines [1]. The compound increases intracellular reactive oxygen species (ROS), induces apoptosis, and triggers autophagy in breast cancer cells [1]. TrxR-IN-3 also demonstrates favorable in vivo tolerability and tumor growth inhibition in xenograft models, positioning it as a valuable chemical probe for oxidative stress and redox biology studies [1].

1
TrxR enzyme inhibition study context
2
Oxidative stress and ROS induction research support
3
Breast cancer cell-model endpoint review

Why TrxR-IN-3 Cannot Be Substituted


TrxR inhibitors are not interchangeable due to steep structure–activity relationships (SAR) that govern potency, selectivity, and off-target effects. The benzylidenecyclohexenone scaffold of TrxR-IN-3 contains a specific 4-trifluoromethoxy substitution pattern that confers 12-fold greater TrxR inhibition than the parent natural product piperlongumine and significantly higher antiproliferative activity compared to methoxy-substituted analogs [1]. Even closely related analogs (e.g., 2i, 2l, 2n) within the same series display 2- to 10-fold variations in cellular TrxR inhibitory IC50, underscoring that seemingly minor structural modifications dramatically alter pharmacological properties [1]. Substitution with a generic TrxR inhibitor lacking this precise substitution pattern will not replicate the efficacy, ROS induction profile, or autophagy induction observed with TrxR-IN-3, potentially compromising experimental reproducibility and translational relevance [1].

  • Substitution pattern 4-trifluoromethoxy is critical; regioisomeric or methoxy analogs exhibit reduced TrxR inhibition profile.
  • Analog variability Closely related benzylidenecyclohexenones show steep activity shifts; reported potency may not transfer.
  • Phenotype mismatch Generic TrxR inhibitors may not replicate the reported ROS, apoptosis, or autophagy induction endpoints.

Quantitative Differentiation Evidence


Cellular TrxR Inhibition Potency

In MDA-MB-231 triple-negative breast cancer cells, TrxR-IN-3 (Compound 2c) inhibited cellular thioredoxin reductase activity with an IC50 of 0.12 ± 0.003 μM, representing a 12.7-fold improvement over the parent natural product piperlongumine (PL, IC50 = 1.52 ± 0.10 μM) [1]. The closely related analog 2i showed comparable potency (IC50 = 0.11 ± 0.0003 μM), whereas analogs 2l and 2n were 3- to 5-fold less potent (IC50 = 0.46 ± 0.14 μM and 0.63 ± 0.001 μM, respectively) [1].

Cellular TrxR Inhibition
Head-to-head
IC50 0.12 µM
12.7× lower than PL
Supports target engagement study in MDA-MB-231 cells.
Direct comparison; same assay system
Thioredoxin Reductase Cancer Redox Biology Enzyme Inhibition

Antiproliferative Activity Across Cancer Cell Lines

TrxR-IN-3 demonstrated potent antiproliferative activity against a panel of five human cancer cell lines (MDA-MB-231, MCF-7, A549, KB, KB-VIN) with IC50 values ranging from 0.44 to 1.04 μM [1]. In breast and lung cancer cells, TrxR-IN-3 was 4- to 8-fold more potent than piperlongumine (PL, IC50 = 3.20–4.40 μM) [1]. Notably, against both chemo-sensitive KB and multidrug-resistant KB-VIN cells, TrxR-IN-3 exhibited IC50 values of 0.53–0.84 μM, which were 3- to 9-fold lower than PL (IC50 = 1.62–7.85 μM) [1].

Antiproliferative Activity
Head-to-head
IC50 range 0.44–1.04 µM
4–9× lower than PL across panel
Reported cell-model response in multiple cancer types.
SRB assay, 72 h; five cell lines
Anticancer Cytotoxicity Drug Sensitivity

In Vivo Tumor Growth Inhibition

In BALB/c nude mice bearing MDA-MB-231 xenograft tumors, intraperitoneal administration of TrxR-IN-3 at 25 mg/kg for 21 days reduced final tumor weight by 63.3% compared to saline control (0.57 ± 0.08 g vs. 1.56 ± 0.28 g, p < 0.01) [1]. In the same study, piperlongumine administered at 10 mg/kg produced a 44.9% reduction in tumor weight (0.86 ± 0.14 g) [1]. Importantly, no significant change in body weight was observed in TrxR-IN-3 treated mice, indicating minimal systemic toxicity at efficacious doses [1].

In Vivo Tumor Growth
Head-to-head
63.3% tumor weight reduction vs. saline (p<0.01)
In vivo model-response endpoint context.
MDA-MB-231 xenograft, daily IP, 21 d
In Vivo Pharmacology Xenograft Breast Cancer

Acute Toxicity and Safety Profile

Acute toxicity assessment in ICR mice revealed a median lethal dose (LD50) of 366 mg/kg for TrxR-IN-3 [1]. No deaths or abnormalities in body weight, drinking, eating, or activity were observed at the lowest tested dose of 200 mg/kg over a 14-day observation period [1]. In contrast, the highest tested dose (488.3 mg/kg) resulted in survival of only 1 out of 10 mice by day 14 [1].

Acute Toxicity
Reported
LD50 = 366 mg/kg
NOAEL ~200 mg/kg
Supports dose-model interpretation for in vivo studies.
ICR mice, single IP, 14-d observation
Toxicology Safety Pharmacology Therapeutic Window

Structure–Activity Relationship Analysis

Within the benzylidenecyclohexenone series, the 4-trifluoromethoxy substitution of TrxR-IN-3 (2c) conferred the strongest inhibitory activity among all tested compounds, surpassing both 3-trifluoromethoxy (2u) and 2-trifluoromethoxy (2v) analogs [1]. Compound 2c also outperformed methoxy-substituted derivatives (e.g., 2a, 2b, 2f, 2g) in antiproliferative assays [1]. This SAR is consistent with enhanced TrxR1 protein suppression and ROS elevation relative to other derivatives [1].

SAR Analysis
Reported
4-CF3O: lowest IC50
1.7–5× lower than regioisomers
Substitution pattern governs activity; regioisomers show attenuated potency.
MDA-MB-231, SRB
Medicinal Chemistry SAR Lead Optimization

ROS Induction and Autophagy Modulation

TrxR-IN-3 treatment of MDA-MB-231 cells led to a dose-dependent increase in LC3-II protein and Beclin-1 expression, concomitant with decreased LC3-I and p62 levels, indicative of autophagic flux [1]. In comparative Western blot analysis, the expression of LC3-II in TrxR-IN-3 treated groups was higher than that in piperlongumine (PL)-treated groups [1]. These molecular changes correlated with elevated intracellular ROS levels observed with TrxR-IN-3 relative to PL [1].

ROS & Autophagy
Reported
LC3-II↑, Beclin-1↑, p62↓
Higher LC3-II than PL
Supports dual apoptosis/autophagy pathway-response interpretation.
Qualitative immunoblot comparison
ROS Autophagy Cell Death Mechanisms

Recommended Research Applications


Breast Cancer Preclinical Models

TrxR-IN-3 has been extensively validated in breast cancer cell lines, particularly triple-negative MDA-MB-231 and estrogen receptor-positive MCF-7 cells, with IC50 values ranging from 0.59 to 0.64 μM [1]. Its in vivo efficacy in MDA-MB-231 xenograft models (63.3% tumor weight reduction at 25 mg/kg) makes it a reliable chemical tool for breast cancer target validation and combination studies [1].

Multidrug Resistance Reversal Studies

TrxR-IN-3 exhibits nearly equipotent cytotoxicity against parental KB and P-glycoprotein-overexpressing multidrug-resistant KB-VIN cells (IC50 0.53 vs 0.84 μM), in stark contrast to piperlongumine which shows 4.8-fold reduced potency in resistant cells [1]. This property positions TrxR-IN-3 as a valuable probe for investigating redox-dependent mechanisms of drug resistance and for screening combinatorial regimens designed to overcome MDR [1].

Redox Biology and ROS Signaling

As a potent inducer of reactive oxygen species (ROS) through covalent inhibition of thioredoxin reductase, TrxR-IN-3 serves as a chemical inducer of oxidative stress [1]. Its well-characterized IC50 for TrxR inhibition (0.12 μM) and defined LD50 (366 mg/kg) enable precise dose–response studies of ROS-mediated apoptosis and autophagy in cancer cells, providing a benchmark compound for redox biology research [1].

Autophagy Mechanism and Crosstalk

TrxR-IN-3 concurrently induces apoptosis and autophagy, as evidenced by increased LC3-II/LC3-I conversion, Beclin-1 upregulation, and p62 degradation [1]. This dual induction makes TrxR-IN-3 a useful tool for dissecting the interplay between ROS, apoptotic signaling, and autophagic flux, particularly in contexts where autophagy modulation is being explored as a therapeutic vulnerability [1].

Application
Selection Property
Validation Focus
Breast cancer cell-model studies
TrxR inhibition and ROS induction in TNBC/ER+ lines
Cell viability and xenograft model-response endpoints
Multidrug-resistant cancer research
Equipotent activity in parental and P-gp-overexpressing cells
MDR reversal mechanism and redox-dependent resistance screening
Oxidative stress induction studies
Defined TrxR inhibitory activity and covalent mechanism
ROS-mediated apoptosis/autophagy endpoint interpretation
Autophagy crosstalk pathway studies
Dual apoptosis and autophagy induction phenotype
LC3 conversion, Beclin-1, p62 endpoint analysis

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

47 linked technical documents
Explore Hub


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